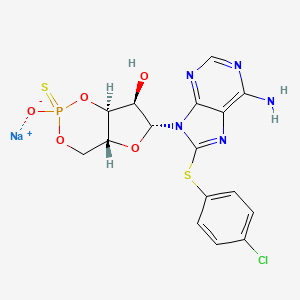
3-(4-Chlorophenyl)-4-piperidinone Hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(4-Chlorophenyl)-4-piperidinone Hydrochloride is a chemical compound with the empirical formula C11H14ClN . It is a halogenated heterocycle . The compound is related to pitolisant, a potent and selective competitive antagonist/inverse agonist of the histamine H3 receptor .
Synthesis Analysis
The synthesis of related compounds such as pitolisant involves multiple steps starting with piperidine and 1-bromo-3-chloropropane . The process is economically efficient and easily industrially scalable .Molecular Structure Analysis
The molecular structure of similar compounds has been analyzed using techniques such as single-crystal X-ray diffraction (SCXRD) and Hirshfeld surface analysis . These techniques provide insights into the shape and properties of the molecule within its crystalline environment .Chemical Reactions Analysis
The chemical reactivity of related compounds has been studied using frontier molecular orbitals . This provides insights into the chemical reactivity and kinetic stability of the molecular compound .Physical And Chemical Properties Analysis
The physical and chemical properties of related compounds have been characterized by techniques such as FT-IR, 1H-NMR, 13C-NMR, and 1H-1H NOESY spectroscopy . These techniques provide insights into the conformation and orientation of the substituents in the compound .Safety And Hazards
Orientations Futures
Research into compounds with similar structures has the potential to yield new drug candidates . For example, histamine H3 and H4 receptor ligands are being explored for their therapeutic potential . The design and development of new materials involving these systems could provide valuable insights into the treatment of various conditions .
Propriétés
IUPAC Name |
3-(4-chlorophenyl)piperidin-4-one;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12ClNO.ClH/c12-9-3-1-8(2-4-9)10-7-13-6-5-11(10)14;/h1-4,10,13H,5-7H2;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MAXYZBQVIJBVKR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC(C1=O)C2=CC=C(C=C2)Cl.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13Cl2NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.13 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-Chlorophenyl)-4-piperidinone Hydrochloride | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.









![(2E)-1-[5,6-Dihydro-3-(trifluoromethyl)-1,2,4-triazolo[4,3-a]pyrazin-7(8H)-yl]-4-(2,4,5-trifluorophenyl)-2-buten-1-one](/img/structure/B570373.png)
![2,5,7-Triazaspiro[3.4]octane-6,8-dione hydrochloride](/img/structure/B570376.png)